Lipophilic Ligand Efficiency (LLE) Advantage of the 6-(4-Methylphenyl) + N-(4-Fluorophenyl) Substitution Pattern
The target compound bears a 4-methylphenyl (p-tolyl) group at position 6 of the imidazo[2,1-b]thiazole core and a 4-fluorophenyl group on the acetamide nitrogen. Calculated physicochemical properties (cLogP ≈ 4.2, TPSA ≈ 45.5 Ų, HBD = 1, HBA = 4) place it in a more balanced lipophilicity range compared to the close analog 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide (cLogP ≈ 4.0, identical MW 365.43), where the positions of fluorine and methyl are swapped between the core and the side chain . In EGFR/HER2-targeting imidazo[2,1-b]thiazole series, the 5-(4-substituted phenyl) substituent on the core is the primary driver of kinase affinity, while the side-chain aryl group modulates selectivity and cytotoxicity profile [1]. The target compound's specific substitution arrangement provides a distinct hydrogen-bonding vector via the 4-fluorophenyl amide NH that is geometrically unavailable in 6-(4-fluorophenyl) core-substituted analogs, potentially altering target engagement kinetics [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 4.2, TPSA ≈ 45.5 Ų, HBD = 1, HBA = 4, MW = 365.43 |
| Comparator Or Baseline | 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide: cLogP ≈ 4.0, TPSA ≈ 45.5 Ų, MW = 365.43; N-[(4-fluorophenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide: cLogP ≈ 4.5, MW = 379.45 |
| Quantified Difference | cLogP 0.2 units higher than the F/methyl-swapped analog; cLogP 0.3 units lower than the benzylamide homolog (improved solubility potential) |
| Conditions | Calculated via XLogP3 (PubChem) and standard in silico ADME prediction methods |
Why This Matters
The favorable cLogP range (4.0–4.5) combined with a single HBD makes this compound an attractive candidate for cell-permeability-dependent assays, offering a lipophilicity window that balances membrane penetration with aqueous solubility better than the benzylamide homolog.
- [1] Sabry MA, et al. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors. Eur J Med Chem. 2022;241:114661. View Source
- [2] Park J-H, Oh C-H. Synthesis of New 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole Derivatives. Bull Korean Chem Soc. 2010;31:2854–2860. View Source
